molecular formula C15H16N4O2 B2659153 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797270-62-2

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2659153
CAS No.: 1797270-62-2
M. Wt: 284.319
InChI Key: CDTWHFOASNTHMO-UHFFFAOYSA-N
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Description

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyridazinyl group, a piperidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps:

    Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate reagent to introduce the oxy group.

    Piperidin-1-yl Substitution: The pyridazin-3-yloxy intermediate is then reacted with a piperidine derivative under controlled conditions to form the (4-(Pyridazin-3-yloxy)piperidin-1-yl) intermediate.

    Introduction of Pyridin-3-yl Group: Finally, the (4-(Pyridazin-3-yloxy)piperidin-1-yl) intermediate is reacted with a pyridine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    (4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(12-3-1-7-16-11-12)19-9-5-13(6-10-19)21-14-4-2-8-17-18-14/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTWHFOASNTHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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